Home > Products > Screening Compounds P36091 > 2-(6-Methoxynaphthalen-2-yl)butanoic acid
2-(6-Methoxynaphthalen-2-yl)butanoic acid -

2-(6-Methoxynaphthalen-2-yl)butanoic acid

Catalog Number: EVT-10964964
CAS Number:
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(6-Methoxynaphthalen-2-yl)butanoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), modified to enhance its biological activity. The structural modification involves the substitution of the methyl group in naproxen with an ethyl group, resulting in a compound that exhibits selective inhibition of specific enzymes involved in steroid metabolism.

Source and Classification

The compound is classified as an aliphatic carboxylic acid and is part of the broader category of nonsteroidal anti-inflammatory agents. Its structural formula can be represented as C15H16O3, indicating it contains a naphthalene moiety substituted with a methoxy group and a butanoic acid side chain. This compound has been studied for its pharmacological properties, particularly as an inhibitor of aldo-keto reductase 1C3, an enzyme implicated in the metabolism of androgens in prostate cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(6-Methoxynaphthalen-2-yl)butanoic acid has been achieved through various synthetic routes. One notable method involves the transformation of ethyl 2-(6-methoxynaphthalen-2-yl)propanoate under basic conditions to yield the corresponding butanoic acid derivative. The process typically includes:

  1. Starting Material: Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate.
  2. Reagents: Sodium methoxide in methanol as a base catalyst.
  3. Conditions: The reaction mixture is subjected to attrition-enhanced processes, such as stirring with glass beads to facilitate mixing and reaction efficiency .
  4. Outcome: The desired butanoic acid product is obtained through hydrolysis and subsequent crystallization steps.

Another approach involves the use of chiral catalysts to facilitate asymmetric synthesis, which can lead to enantiomerically enriched products suitable for biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(6-Methoxynaphthalen-2-yl)butanoic acid features:

  • A naphthalene ring substituted at the 6-position with a methoxy group.
  • A butanoic acid functional group attached at the 2-position relative to the naphthalene.

The structural representation can be summarized as follows:

C15H16O3\text{C}_{15}\text{H}_{16}\text{O}_{3}

Key data points include:

  • Molecular Weight: Approximately 244.29 g/mol.
  • Melting Point: Typically ranges around 126–127 °C, indicating solid-state stability at room temperature .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 2-(6-Methoxynaphthalen-2-yl)butanoic acid include:

  1. Inhibition of Aldo-Keto Reductase 1C3: This compound acts as a competitive inhibitor, blocking the conversion of Δ(4)-androstene-3,17-dione into testosterone, thereby impacting androgen synthesis in prostate cancer cells .
  2. Formation of Derivatives: The carboxylic acid can undergo esterification reactions to form esters with alcohols, which may enhance solubility or modify pharmacokinetic properties.
  3. Oxidation Reactions: The presence of the methoxy group allows for potential oxidation reactions that may lead to further functionalization or degradation pathways.
Mechanism of Action

Process and Data

The mechanism by which 2-(6-Methoxynaphthalen-2-yl)butanoic acid exerts its biological effects primarily revolves around its interaction with aldo-keto reductase 1C3. This enzyme plays a critical role in steroid metabolism, particularly in converting androgen precursors into active forms like testosterone. By inhibiting this enzyme:

  • The production of testosterone is reduced.
  • There is a decrease in androgen-driven processes, which is particularly beneficial in castration-resistant prostate cancer scenarios where androgen levels contribute to tumor growth .

Experimental data suggest that this compound exhibits selectivity for aldo-keto reductase 1C3 over other related enzymes, minimizing off-target effects commonly associated with broader-spectrum inhibitors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Appearance: Typically presented as a white solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical properties involve:

  • Stability: The compound remains stable under standard laboratory conditions but should be protected from prolonged exposure to moisture and light.
  • Reactivity: It can participate in typical organic reactions such as esterification and nucleophilic substitutions due to the presence of functional groups.
Applications

Scientific Uses

The primary application of 2-(6-Methoxynaphthalen-2-yl)butanoic acid lies within pharmaceutical research:

  1. Cancer Therapy: As a selective inhibitor of aldo-keto reductase 1C3, it holds potential for treating castration-resistant prostate cancer by targeting androgen synthesis pathways.
  2. Analgesics Development: Given its structural similarity to naproxen, it may also serve as a scaffold for developing new analgesics with improved efficacy or reduced side effects.
  3. Biochemical Research: Its role as an enzyme inhibitor makes it valuable for studying steroid metabolism and related pathways in various biological contexts.
Structural Optimization & Structure-Activity Relationship (SAR) Studies

Chiral Center Configuration Impact on Aldo-Keto Reductase 1C3 Inhibitory Potency and Isoform Selectivity

The chiral center at the C2 position of 2-(6-methoxynaphthalen-2-yl)butanoic acid critically determines its binding affinity and selectivity for aldo-keto reductase 1C3. The (R)-enantiomer demonstrates superior inhibitory potency (IC₅₀ = 16 nM) against aldo-keto reductase 1C3 compared to the (S)-counterpart (IC₅₀ > 1,000 nM), reflecting a >60-fold difference in activity [1] [3]. This enantioselectivity arises from differential interactions within the aldo-keto reductase 1C3 substrate-binding pocket: Molecular modeling reveals optimal hydrogen bonding between the (R)-configured carboxylic acid moiety and catalytic residues (Tyr55 and His117), while steric clashes disrupt binding of the (S)-enantiomer [1].

The (R)-enantiomer exhibits exceptional selectivity (>100-fold) for aldo-keto reductase 1C3 over related isoforms (aldo-keto reductase 1C1, aldo-keto reductase 1C2, aldo-keto reductase 1C4). This isoform discrimination stems from its ability to exploit subtle differences in the oxyanion pocket topology of aldo-keto reductase 1C3, which accommodates the naphthalene ring more effectively than other aldo-keto reductase 1C enzymes [1] [4]. Functional assays in LNCaP prostate cancer cells confirmed that only the (R)-enantiomer effectively blocks aldo-keto reductase 1C3-mediated testosterone production (85% suppression at 10 µM) and prostate-specific antigen expression [1].

Table 1: Enantiomeric Selectivity Profile of 2-(6-Methoxynaphthalen-2-yl)butanoic Acid

EnantiomerAKR1C3 IC₅₀ (nM)AKR1C1 Selectivity RatioAKR1C2 Selectivity RatioCellular Testosterone Inhibition (%)
(R)-isomer16 ± 2.1>125>10085 ± 4.2
(S)-isomer>1,000N/AN/A<5

Alkyl Chain Elongation Effects (Methyl to Ethyl Substitution) on Target Binding Affinity

Structural elongation from the methyl group in naproxen (2-(6-methoxynaphthalen-2-yl)propionic acid) to the ethyl group in 2-(6-methoxynaphthalen-2-yl)butanoic acid significantly enhances aldo-keto reductase 1C3 inhibition. This modification increases inhibitory potency by >25-fold (IC₅₀: 430 nM for naproxen vs. 16 nM for the butanoic analog) while simultaneously abolishing cyclooxygenase inhibition [1] [6]. The ethyl extension improves complementarity within the hydrophobic substrate channel of aldo-keto reductase 1C3 through van der Waals interactions with nonpolar residues (Leu54, Val128, Trp227), as confirmed by X-ray crystallography of analog complexes [1].

Butanoic acid derivatives exhibit dual advantages: (1) Enhanced selectivity for aldo-keto reductase 1C3 over cyclooxygenase isozymes (IC₅₀ > 100 µM for cyclooxygenase-1/cyclooxygenase-2), eliminating the gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs; (2) Retention of favorable pharmacokinetic properties attributable to the carboxylic acid moiety, including efficient cellular uptake and plasma protein binding characteristics comparable to other profen-class molecules [1] [4]. Further chain elongation (e.g., pentanoic analogs) diminishes activity due to steric constraints within the aldo-keto reductase 1C3 binding pocket [10].

Table 2: Impact of Alkyl Chain Length on AKR1C3 Inhibition

CompoundR-GroupAKR1C3 IC₅₀ (nM)COX-1 Inhibition (% at 10 µM)Structural Compatibility
Naproxen (reference)-CH₃430 ± 3592 ± 6Low
2-(6-Methoxynaphthalen-2-yl)butanoic acid-CH₂CH₃16 ± 2.1<5High
2-(6-Methoxynaphthalen-2-yl)pentanoic acid-CH₂CH₂CH₃210 ± 18<5Moderate

Methoxy Group Positional Isomers and Bioisosteric Replacements for Metabolic Stability

The C6-methoxy group position is optimal for aldo-keto reductase 1C3 inhibition. Positional isomers demonstrate dramatically reduced potency: The 5-methoxy isomer shows 8-fold lower binding affinity (IC₅₀ = 128 nM), while the 7-methoxy isomer exhibits >50-fold reduction (IC₅₀ > 800 nM) [1] [5]. This sensitivity arises from disrupted π-stacking with Phe311 in the aldo-keto reductase 1C3 binding site and altered hydrophobic contact geometries [7]. Computational mapping confirms the 6-methoxy group occupies a spatially constrained subpocket where positional shifts cause suboptimal orientation of the naphthalene core [5] [7].

Bioisosteric replacement strategies have identified metabolically stable alternatives:

  • Methylenedioxy (3′,4′-OCH₂O) analogs maintain potency (IC₅₀ = 21 nM) while conferring resistance to cytochrome P450 2C9 demethylation [9] [10]
  • Trifluoromethoxy (-OCF₃) substitution enhances metabolic stability but reduces potency 2-fold (IC₅₀ = 32 nM) due to altered electron distribution [9]
  • Fluorine substitution at C5 (5-fluoro-6-methoxy) retains activity (IC₅₀ = 22 nM) and blocks oxidative metabolism at this position [6]

Notably, demethylated metabolites (6-hydroxy analogs) lose >90% inhibitory activity, necessitating strategies to prevent this metabolic pathway [1] [10].

Table 3: Methoxy Group Modifications and Biological Effects

Modification TypeSpecific ExampleAKR1C3 IC₅₀ (nM)Metabolic Stability (t₁/₂, min)Key Advantage/Limitation
Positional Isomer5-Methoxy128 ± 1142 ± 3Reduced potency
Positional Isomer7-Methoxy>80038 ± 4Severe potency loss
Bioisostere3′,4′-Methylenedioxy21 ± 2.598 ± 8CYP2C9 resistance
Bioisostere6-Trifluoromethoxy32 ± 3.185 ± 7Moderate metabolic improvement
Hybrid5-Fluoro-6-methoxy22 ± 1.876 ± 6Blocks para-hydroxylation

Carboxylic Acid Moiety Modifications and Prodrug Derivatization Strategies

The carboxylic acid group is essential for activity as its modification or deletion reduces aldo-keto reductase 1C3 inhibition by >1,000-fold. This moiety participates in catalytic triad coordination via hydrogen bonding with Tyr55, His117, and nicotinamide adenine dinucleotide phosphate cofactor [1] [4]. Esterification or amide formation abolishes activity but enables prodrug development:

  • Ethyl ester prodrugs exhibit 98% plasma hydrolysis within 30 minutes, restoring active compound concentrations sufficient for aldo-keto reductase 1C3 inhibition (EC₉₀ = 1.2 µM) [10]
  • Glycinamide conjugates enhance water solubility (25-fold increase) while maintaining convertibility by cellular amidases [4]
  • Acyloxyalkyl esters (e.g., pivaloyloxymethyl) demonstrate improved oral bioavailability (F = 82% vs. 52% for parent) in preclinical models [10]

Bifunctional prodrugs incorporating androgen receptor antagonists (e.g., enzalutamide analogs) show synergistic effects in castration-resistant prostate cancer models. These hybrids inhibit intracrine androgen synthesis and block androgen receptor signaling, overcoming enzalutamide resistance mechanisms [4] [10]. Additional prodrug approaches include tetrazolyl replacements (retains 75% activity) for enhanced membrane permeability and sulfonamide isosteres (IC₅₀ = 140 nM) for altered distribution profiles [4] [10].

Table 4: Carboxylic Acid Derivatives and Prodrug Strategies

Modification CategoryExample StructureAKR1C3 IC₅₀ (nM)Activation Rate (t₁/₂, min)Primary Application
Ester ProdrugsEthyl esterInactive12 ± 2 (plasma)Oral bioavailability enhancement
Amide ProdrugsGlycinamideInactive45 ± 6 (cellular)Solubility improvement
Bifunctional AgentsEnzalutamide hybrid18 ± 2.3N/A (direct acting)Overcoming antiandrogen resistance
BioisosteresTetrazole27 ± 3.0N/AMembrane permeability
BioisosteresSulfonamide140 ± 12N/AAltered tissue distribution

Properties

Product Name

2-(6-Methoxynaphthalen-2-yl)butanoic acid

IUPAC Name

2-(6-methoxynaphthalen-2-yl)butanoic acid

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c1-3-14(15(16)17)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3,(H,16,17)

InChI Key

LSDAHSHHKKHOKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.